2-fluoro-N-3-pyridinylbenzenesulfonamide
Description
2-Fluoro-N-3-pyridinylbenzenesulfonamide is a sulfonamide derivative featuring a fluorine atom at the ortho position of the benzene ring and a 3-pyridinyl group attached to the sulfonamide nitrogen. The pyridinyl moiety introduces a heterocyclic aromatic system, which enhances hydrogen-bonding capabilities and may improve binding affinity in pharmacological contexts .
Properties
IUPAC Name |
2-fluoro-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-10-5-1-2-6-11(10)17(15,16)14-9-4-3-7-13-8-9/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXZXFHXFGLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Key Compounds Compared:
2-Fluoro-N-3-pyridinylbenzenesulfonamide
- Substituents: 2-Fluoro (benzene), 3-pyridinyl (N-linked).
4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide ()
- Substituents: 4-Fluoro (benzene), 2,3-dimethylphenyl (N-linked).
1-Fluoro-4-(methylsulfonyl)benzene ()
- Substituents: 1-Fluoro, 4-methylsulfonyl.
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()
- Substituents: Bromo-piperidinyl-pyrimidine, methoxy.
Electronic Effects:
- The 3-pyridinyl group introduces a nitrogen heteroatom, enhancing polarity and hydrogen-bonding capacity relative to purely phenyl-based analogs (e.g., dimethylphenyl in ) .
- Methylsulfonyl () and bromo-piperidinyl () substituents are strong electron-withdrawing groups, increasing sulfonamide acidity compared to the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Insights:
- The target compound exhibits moderate solubility due to the pyridinyl group’s polarity, outperforming bulkier analogs like the bromo-piperidinyl derivative () .
- Higher logP values in dimethylphenyl () and bromo-piperidinyl () analogs suggest increased lipophilicity, which may impact membrane permeability .
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